(R)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine
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Overview
Description
®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine moiety. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl phenyl sulfone . The reaction conditions often involve the use of a base and a solvent under controlled temperature to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of ®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Monofluoromethylated Compounds: These compounds have a single fluorine atom attached to the methyl group, offering different reactivity and properties.
Uniqueness
®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific fluorine-related effects, such as increased metabolic stability and enhanced binding affinity.
Biological Activity
(R)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine is an arylalkylamine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a difluoromethyl group attached to a phenyl ring, along with a branched amine moiety. This configuration enhances its lipophilicity and biological activity. The molecular formula is C12H17F2N, with a molecular weight of approximately 213.26 g/mol .
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C12H17F2N |
Molecular Weight | 213.26 g/mol |
Functional Groups | Difluoromethyl, Aromatic amine |
Lipophilicity | Enhanced due to difluoromethyl substitution |
Preliminary studies indicate that this compound may act as an inhibitor of phosphodiesterase (PDE) enzymes. Inhibition of PDEs leads to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various cellular signaling pathways. This modulation can result in anti-inflammatory and neuroprotective effects, making the compound a candidate for treating neurological disorders .
Pharmacological Effects
- Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory properties by modulating the cyclic nucleotide levels, which can reduce inflammation in various tissues.
- Neuroprotective Effects : By influencing neurotransmitter systems through PDE inhibition, it may protect neuronal cells from damage associated with neurodegenerative diseases.
- Binding Affinity : Interaction studies suggest that this compound may bind to various receptors involved in neurotransmission, enhancing its pharmacodynamic profile .
Study on Neuroprotective Effects
In a study examining the neuroprotective properties of similar compounds, it was found that PDE inhibitors could significantly reduce neuronal cell death in models of oxidative stress. The study highlighted the potential for this compound to offer similar protective benefits due to its structural similarities with known neuroprotective agents .
In Vivo Efficacy
Another investigation focused on the in vivo efficacy of related arylalkylamines demonstrated significant improvements in cognitive function and reduced markers of inflammation in animal models of Alzheimer's disease. This suggests that this compound could have comparable therapeutic effects .
Synthetic Pathways
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions to efficiently incorporate the difluoromethyl group into the aromatic system . Recent advancements have improved yields and selectivity in these synthetic routes.
Table 2: Synthetic Methodologies
Methodology | Description |
---|---|
Palladium-Catalyzed Cross-Coupling | Efficient incorporation of difluoromethyl groups into aromatic systems. |
Yield Optimization Techniques | Use of specific catalysts to enhance reaction efficiency and selectivity. |
Properties
Molecular Formula |
C12H17F2N |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(1R)-1-[4-(difluoromethyl)phenyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-12(2,3)10(15)8-4-6-9(7-5-8)11(13)14/h4-7,10-11H,15H2,1-3H3/t10-/m0/s1 |
InChI Key |
RNCNELZUUNXHAD-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=C(C=C1)C(F)F)N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C(F)F)N |
Origin of Product |
United States |
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